molecular formula C13H18N4O3S B10896370 1-(furan-2-ylmethyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-(furan-2-ylmethyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B10896370
M. Wt: 310.37 g/mol
InChI Key: NIXAITLWQDFHRK-UHFFFAOYSA-N
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Description

1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route might involve:

    Preparation of 2-furylmethyl chloride: This can be achieved by reacting furfuryl alcohol with thionyl chloride.

    Formation of 1-methyl-1H-pyrazol-4-yl sulfonyl chloride: This can be synthesized by sulfonation of 1-methyl-1H-pyrazole followed by chlorination.

    Coupling reaction: The final step involves the reaction of 2-furylmethyl chloride with 1-methyl-1H-pyrazol-4-yl sulfonyl chloride in the presence of piperazine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group might yield furanones, while reduction of the sulfonyl group might produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.

    1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]MORPHOLINE: Similar structure but with a morpholine ring.

Uniqueness

1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H18N4O3S

Molecular Weight

310.37 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazine

InChI

InChI=1S/C13H18N4O3S/c1-15-11-13(9-14-15)21(18,19)17-6-4-16(5-7-17)10-12-3-2-8-20-12/h2-3,8-9,11H,4-7,10H2,1H3

InChI Key

NIXAITLWQDFHRK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3

Origin of Product

United States

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